

Eliminating interfering spectral lines from argon in mercury analysis

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Compound of Interest

Compound Name: Argon;mercury

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Technical Support Center: Mercury Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the elimination of spectral interferences during mercury analysis, with a particular focus on issues arising from argon.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of spectral interference in mercury analysis?

A1: Spectral interferences in mercury analysis can arise from several sources depending on the analytical technique employed. The most common sources include:

- **Polyatomic Interferences (ICP-MS):** In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the high-temperature argon plasma can cause ions from the plasma gas (Ar), sample matrix, and acids to combine, forming polyatomic ions.[1][2] These ions can have the same mass-to-charge ratio as mercury isotopes, leading to artificially high readings. For example, tungsten oxide ($^{184}\text{W}^{16}\text{O}^+$) and tungsten hydroxide ($^{184}\text{W}^{16}\text{OH}^+$) can interfere with the most abundant mercury isotopes, $^{200}\text{Hg}^+$ and $^{202}\text{Hg}^+$. [3]
- **Isobaric Interferences (ICP-MS):** These occur when isotopes of other elements have the same nominal mass as mercury isotopes.[2] For example, $^{204}\text{Pb}^+$ is an isobaric interference for $^{204}\text{Hg}^+$.

- **Broadband Background Absorption (AAS):** In Atomic Absorption Spectrometry (AAS), molecules and particles from the sample matrix can scatter or absorb the light from the source lamp across a broad range of wavelengths.[4] This non-specific absorption can be mistaken for mercury absorption, causing inaccurate results. Certain volatile organic compounds that absorb at mercury's analytical wavelength (253.7 nm) can also cause interference.[5]

Q2: How does argon, the plasma gas in ICP-MS, specifically interfere with mercury analysis?

A2: While direct spectral line overlap from argon on mercury is not the primary issue, argon is a major source of polyatomic interferences in ICP-MS. The high-temperature plasma (6,000–8,000 K) ionizes argon atoms (Ar^+), which can then react with elements from the sample matrix, solvent, or acids.[6] For example, if the sample contains chlorine, argon can form ArCl^+ ions. The $^{40}\text{Ar}^{35}\text{Cl}^+$ polyatomic ion interferes with $^{75}\text{As}^+$, and similar argon-based species can potentially interfere with other analytes.[2] While the high mass range where mercury is measured is generally less affected by argon-based polyatomic ions compared to the low and mid-mass ranges, their presence can still contribute to background noise and potential interferences, especially at trace-level analysis.[7]

Q3: What is Cold Vapor Generation, and how does it help eliminate interferences?

A3: Cold Vapor Generation is a sample introduction technique used in both Atomic Absorption (CV-AAS) and Atomic Fluorescence (CV-AFS) spectrometry. It is highly specific for mercury.[8] The technique involves chemically reducing ionic mercury (Hg^{2+}) in an acidic solution to its volatile, elemental state (Hg^0) using a reducing agent like stannous chloride (SnCl_2) or sodium borohydride (NaBH_4).[9][10] An inert gas, typically argon, is then bubbled through the solution to purge the elemental mercury vapor from the sample matrix.[11] This vapor is then transported to the detector. By separating the mercury from the sample matrix before measurement, matrix-induced spectral interferences, such as broadband background absorption, are significantly reduced.[9]

Q4: What are the main advantages of using a collision/reaction cell (CRC) in ICP-MS for mercury analysis?

A4: A collision/reaction cell (CRC) is a device placed before the mass analyzer in an ICP-MS instrument to eliminate polyatomic and isobaric interferences.[12][13] Its primary advantages

for mercury analysis are:

- Targeted Interference Removal: The cell can be filled with a "collision" gas (like helium) or a "reaction" gas (like oxygen or ammonia).[12] These gases interact with the ion beam from the plasma.
- Collision Mode (with He): An inert gas like helium is used to separate interfering polyatomic ions from analyte ions based on their size through a process called Kinetic Energy Discrimination (KED).[2] Larger polyatomic ions undergo more collisions than smaller analyte ions, lose more energy, and are subsequently filtered out.[14]
- Reaction Mode (with O₂, NH₃, etc.): A reactive gas is chosen to selectively react with either the interference or the analyte, changing its mass so it no longer interferes.[7] For example, oxygen gas can be used to resolve tungsten oxide (WO⁺) interferences on mercury by reacting with WO⁺ to form higher-order oxides, which are then separated by mass.[3][7]
- Improved Accuracy: By effectively removing these interferences, CRCs provide more accurate and reliable results, especially for trace-level mercury determination in complex matrices like cosmetics or environmental samples.[3][13] Triple quadrupole ICP-MS (ICP-QQQ) systems offer even greater control by filtering the ions that enter the cell, preventing the formation of new, unexpected interferences.[7]

Troubleshooting Guides

Problem: My mercury readings are inconsistent and artificially high when using ICP-MS. How can I identify and resolve argon-based polyatomic interferences?

Solution:

- Identify the Interference: The issue is likely due to polyatomic interferences formed from the argon plasma and elements in your sample matrix. A common interferent for mercury is tungsten oxide (WO⁺) if your samples contain tungsten.[3]
- Utilize a Collision/Reaction Cell (CRC): This is the most effective method for removing polyatomic interferences.

- Collision Mode: Use helium (He) as a cell gas with Kinetic Energy Discrimination (KED). This is a robust, universal approach that works for many types of polyatomic interferences without creating new reactive products.[\[2\]](#)
- Reaction Mode: If the interference is well-characterized (e.g., WO^+), use a reactive gas. For tungsten-based interferences, oxygen (O_2) is highly effective. The WO^+ ions react with O_2 to form higher-mass oxides, shifting them away from the mercury isotopes.[\[3\]](#)[\[7\]](#)
- Optimize Instrument Parameters: Ensure your plasma is running at the highest possible temperature to maximize the ionization of mercury, which has a high first ionization potential (10.44 eV).[\[15\]](#)
- Use MS/MS Mode (ICP-QQQ): If available, use a triple quadrupole instrument. In MS/MS mode, the first quadrupole can be set to only allow ions at the mercury mass to enter the reaction cell. This prevents other matrix ions (like W^+) from entering the cell and forming new interferences (like WO^+), providing superior interference removal.[\[3\]](#)[\[7\]](#)

Problem: When using Atomic Absorption Spectrometry (AAS), I suspect broadband background absorption is inflating my mercury signal. What is the solution?

Solution:

- Employ Zeeman Background Correction: The most effective solution is to use an instrument with Zeeman Atomic Absorption Spectrometry (ZAAS). This technique uses a powerful magnetic field to split the spectral line from the mercury lamp.[\[4\]](#)
 - One component (analytical) is absorbed by both mercury atoms and the background.
 - The other component (reference) is shifted and only absorbed by the background.
 - By measuring the difference between these two signals, the instrument can precisely subtract the background absorption, providing a highly accurate measurement of the true mercury signal.[\[4\]](#) The spectral shift between the components is much smaller than the width of molecular absorption bands, making the correction extremely effective.[\[4\]](#)
- Use a Deuterium Arc Background Correction System: While generally less effective than Zeeman correction for complex matrices, a deuterium (D_2) lamp can be used for continuous

background correction in some AAS systems.

- **Separate Mercury from the Matrix:** Use the Cold Vapor (CV) technique to convert mercury to its elemental vapor form and purge it from the sample before it enters the analytical cell. This physical separation is a very effective way to remove the source of the background interference.^[9]

Data Summary

Table 1: Comparison of Interference Removal Techniques in Mercury Analysis

Technique	Principle	Target Interferences	Effectiveness & Key Metrics	Reference(s)
ICP-MS/MS (ICP-QQQ)	Dual mass filtration and chemical reaction in a cell.	Polyatomic ions (e.g., WO^+ , WOH^+ on Hg isotopes).	Reduces tungsten-based interferences by over two orders of magnitude compared to single quadrupole ICP-MS. Allows for accurate spike recovery (e.g., ~100%) for 30 ppt Hg in a tungsten-rich matrix.	[3],[7]
Zeeman AAS (ZAAS)	Splitting of spectral lines in a magnetic field for background correction.	Broadband molecular absorption and light scattering.	Provides high selectivity by accurately subtracting non-specific background signals. Enables detection limits as low as 1.44 ng/m ³ in air.	[4],[16],[17]

Cold Vapor (CV) Generation	Chemical reduction of Hg^{2+} to volatile Hg^0 , followed by purging from the matrix.	Matrix-induced spectral and chemical interferences.	Significantly enhances signal and lowers detection limits. Enables detection in the single-digit parts-per-trillion (ppt) range. [9],[11]
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Experimental Protocols

Protocol 1: Eliminating Tungsten Interference on Mercury using ICP-QQQ in MS/MS Mode

This protocol is adapted for the analysis of mercury in samples containing high tungsten concentrations.

- Sample Preparation:
 - Digest the sample using a closed-vessel microwave digestion system.
 - Prepare all standards, blanks, and samples in a solution containing a low percentage of hydrochloric acid (HCl) to form the stable $[\text{HgCl}_4]^{2-}$ complex, which keeps mercury stable in solution.[15]
- Instrument Setup (Agilent 8900 ICP-QQQ or similar):
 - Configure the instrument for MS/MS mode.
 - Use oxygen (O_2) as the reaction gas in the Collision/Reaction Cell (CRC).
- MS/MS Method Parameters:
 - Q1 (First Quadrupole): Set to transmit only the mass-to-charge ratio (m/z) of the target mercury isotope (e.g., m/z 202). This prevents other ions, such as $^{186}\text{W}^+$, from entering the cell.

- Q2 (CRC - Octopole): Introduce O₂ gas into the cell. Any interfering ¹⁸⁶W¹⁶O⁺ ions that enter the cell (if formed in the plasma) will react with O₂ to form higher-order oxides (e.g., WO₂⁺). The target ²⁰²Hg⁺ ions do not react with O₂.
- Q3 (Second Quadrupole): Set to transmit the m/z of the target mercury isotope (m/z 202). This allows the unreacted ²⁰²Hg⁺ ions to pass to the detector while the newly formed, higher-mass tungsten oxide product ions are filtered out.
- Analysis:
 - Calibrate the instrument using matrix-matched standards.
 - Analyze samples and quality control standards to verify the effective removal of the interference. The accurate recovery of a mercury spike in the tungsten-containing sample confirms the method's success.[\[3\]](#)

Protocol 2: Mercury Determination using Cold Vapor Atomic Absorption Spectrometry (CV-AAS)

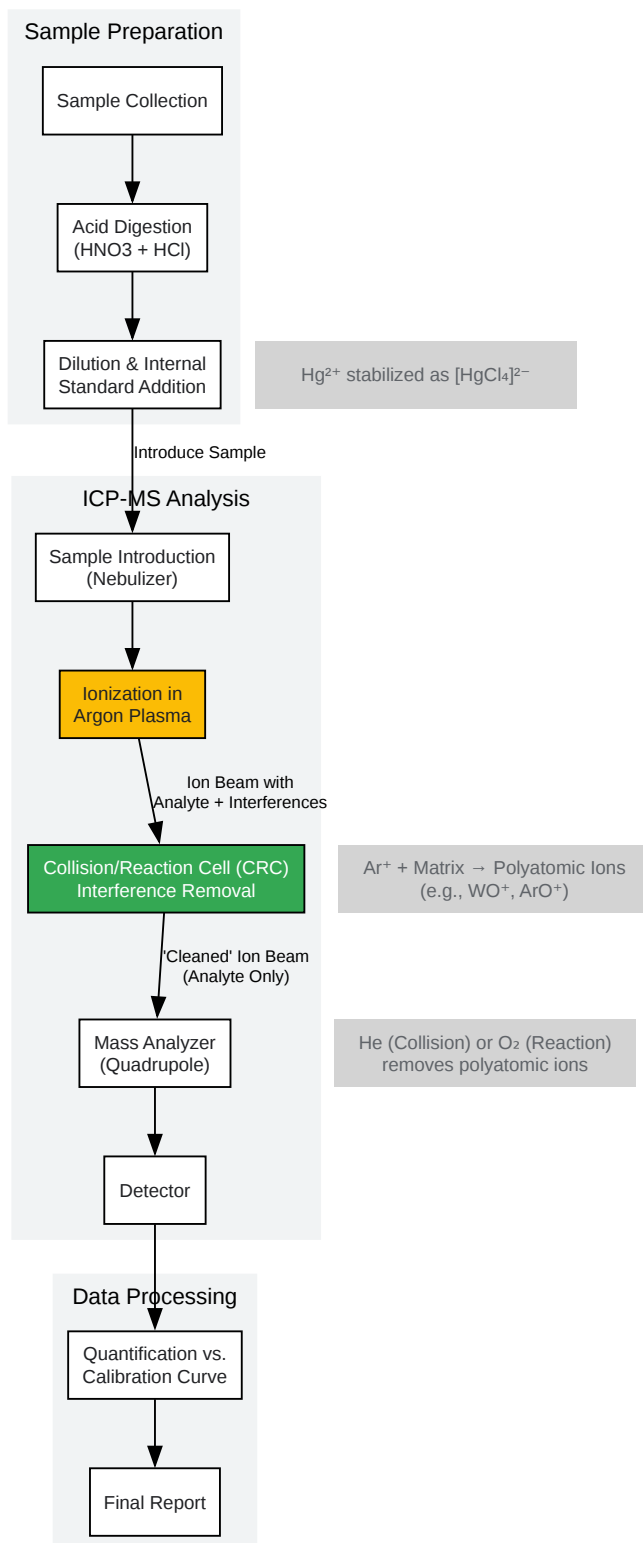
This protocol describes the general procedure for analyzing aqueous samples for mercury.

- Reagent Preparation:
 - Reducing Agent: Prepare a solution of stannous chloride (SnCl₂). A typical concentration is 25% (w/v) SnCl₂ in 20% (v/v) HCl.[\[9\]](#) Alternatively, a 0.5% NaBH₄ solution stabilized in 0.1% NaOH can be used.[\[18\]](#)
 - Acid Carrier: Prepare an acidic solution, typically 5-10 M HCl, to acidify the sample stream.[\[9\]](#)
 - Argon Purge: Before use, sparge the reducing agent and acid solutions with high-purity argon for approximately 20-30 minutes to remove any trace mercury contamination and achieve the lowest possible blanks.[\[8\]](#)
- Sample Digestion:
 - For samples containing organically bound mercury or particulates, a digestion step is required.

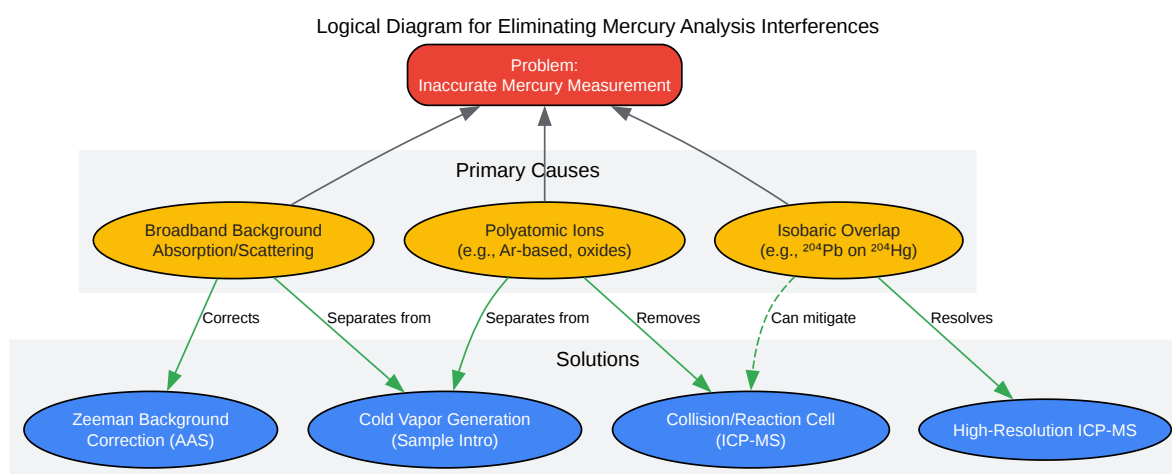
- Add 5 mL of aqua regia (3:1 concentrated HCl:HNO₃) to a known volume of sample in a BOD bottle.
- Heat the solution for two minutes in a water bath at 95°C.[5]
- Cool the sample, then add potassium permanganate (KMnO₄) solution to maintain oxidizing conditions (a persistent purple color) and heat again for 30 minutes at 95°C.[5]
- Before analysis, neutralize the excess permanganate with hydroxylamine hydrochloride.
- Instrument Setup (PerkinElmer FIMS, Agilent VGA-77, or similar):
 - Set up a continuous flow vapor generation system. The system uses a peristaltic pump to mix the sample, acid, and reducing agent.[10]
 - The mixture flows into a gas-liquid separator. An argon stream is passed through the separator to carry the generated elemental mercury vapor away from the liquid waste.[9]
 - The mercury-laden argon gas passes through a drying tube (e.g., a Nafion™ membrane) to remove water vapor, which can interfere with the measurement.[11]
 - The dry gas flows into a quartz absorption cell placed in the light path of the atomic absorption spectrophotometer.
- Analysis:
 - Measure the absorbance at 253.7 nm.
 - Quantify the mercury concentration by comparing the sample's absorbance to a calibration curve prepared from certified mercury standards that have undergone the same digestion procedure.

Visualizations

Workflow for Interference Removal in Mercury Analysis using ICP-MS with CRC

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Caption: Experimental workflow for mercury analysis using ICP-MS with a Collision/Reaction Cell (CRC).



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Caption: Relationship between interference problems in mercury analysis and their respective solutions.

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